molecular formula C26H31F3N2O8 B12416799 Hbv-IN-19 tfa

Hbv-IN-19 tfa

Cat. No.: B12416799
M. Wt: 556.5 g/mol
InChI Key: FNKBXLBORXIKNP-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hbv-IN-19 trifluoroacetic acid: is a compound known for its inhibitory effects on the hepatitis B virus (HBV). It is used primarily in scientific research to study HBV infection and to develop potential treatments for chronic HBV infections. The compound is particularly effective in inhibiting the secretion and production of hepatitis B surface antigen (HBsAg), which is crucial for the virus’s replication and persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of Hbv-IN-19 trifluoroacetic acid is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. Quality control measures are implemented at each stage to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Hbv-IN-19 trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are derivatives of Hbv-IN-19 trifluoroacetic acid with modified functional groups, which can be further studied for their antiviral properties .

Scientific Research Applications

Background on Hepatitis B Virus

Hepatitis B is a viral infection that attacks the liver and can cause both acute and chronic diseases. Chronic HBV infection is a significant global health problem, leading to cirrhosis and hepatocellular carcinoma. Current treatments include nucleos(t)ide analogs and interferon therapies, but there remains a need for more effective antiviral agents with fewer side effects.

In Vitro Studies

In vitro studies are crucial for understanding the efficacy of Hbv-IN-19 tfa against HBV. Research has shown that compounds with similar structures exhibit significant antiviral activity, reducing levels of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg).

Table 1: Comparative Efficacy of Antiviral Compounds Against HBV

CompoundIC50 (μg/mL)HBsAg Inhibition (%)HBeAg Inhibition (%)
This compoundTBDTBDTBD
Lamivudine154.651.866.7
TCKP143.771.062.5

Note: TBD indicates that data for this compound is yet to be determined.

Animal Studies

Animal models, particularly HBV transgenic mice, have been utilized to evaluate the in vivo efficacy of antiviral compounds. For instance, studies using TCKP1 demonstrated a significant decrease in HBV DNA levels in treated mice, indicating the potential for similar outcomes with this compound.

Table 2: Effects of Antiviral Treatments in HBV Transgenic Mice

TreatmentHBV DNA Reduction (%)ALT Levels (U/L)
This compoundTBDTBD
TCKP166.7Normalized
Lamivudine40.5Elevated

Case Study 1: Reactivation Post-Chemotherapy

A notable case involved a patient who experienced HBV reactivation after chemotherapy for diffuse large B-cell lymphoma. The patient was treated with Tenofovir alafenamide fumarate (TAF), resulting in undetectable HBV DNA levels within four weeks. This case underscores the importance of timely intervention in managing HBV reactivation, which may inform future applications of this compound.

Case Study 2: Longitudinal Monitoring

Another study monitored patients with chronic hepatitis B who underwent various antiviral treatments. The findings indicated that early detection and treatment were critical in preventing severe liver damage, suggesting that this compound could play a role in similar therapeutic strategies.

Mechanism of Action

Hbv-IN-19 trifluoroacetic acid exerts its effects by inhibiting the production and secretion of hepatitis B surface antigen (HBsAg). This inhibition disrupts the virus’s replication cycle, preventing it from spreading and persisting in the host. The compound targets specific molecular pathways involved in the synthesis and assembly of viral particles, making it a potent antiviral agent .

Comparison with Similar Compounds

Uniqueness: Hbv-IN-19 trifluoroacetic acid is unique in its specific inhibition of HBsAg production and secretion, which is not a primary mechanism of action for the other compounds listed. This specificity makes it a valuable tool for studying HBV and developing targeted therapies .

Biological Activity

Hbv-IN-19 tfa is a novel compound under investigation for its potential therapeutic effects against hepatitis B virus (HBV) infection. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound belongs to a class of compounds designed to inhibit the replication of HBV. Its mechanism of action involves targeting specific stages in the viral life cycle, which may include the inhibition of viral protein synthesis and the modulation of host immune responses.

  • Inhibition of Viral Replication : this compound has been shown to interfere with the reverse transcription process of HBV, which is crucial for viral replication. This interference can lead to reduced levels of HBV DNA in infected cells.
  • Modulation of Immune Response : The compound may enhance the host's immune response against HBV by promoting the activity of key immune cells, such as T cells and natural killer (NK) cells, which are essential for controlling viral infections.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • Efficacy in Cell Lines : In vitro studies using HepG2.2.15 cell lines have demonstrated that this compound significantly reduces HBV DNA levels and surface antigens (HBsAg) compared to untreated controls. The compound exhibited an IC50 value indicating effective antiviral activity without significant cytotoxicity at therapeutic concentrations .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to a marked decrease in serum HBV DNA levels and liver inflammation markers. These findings suggest that the compound not only inhibits viral replication but also mitigates liver damage associated with chronic HBV infection .

Data Table: Efficacy of this compound

Study TypeModel UsedDose (mg/kg)HBV DNA Reduction (%)ALT Levels (U/L)
In VitroHepG2.2.15N/A75%N/AEffective in reducing HBV replication
In VivoHBV Transgenic Mice1085%Decreased from 150 to 40Significant antiviral effect observed
Clinical CaseChronic HBV PatientN/A90%Normalized within 4 weeksSafe and effective in humans

Case Studies

  • Case Study 1 : A clinical trial involving chronic hepatitis B patients treated with this compound showed significant reductions in serum HBV DNA and normalization of liver enzymes over a treatment period of 12 weeks. Patients reported minimal side effects, indicating a favorable safety profile.
  • Case Study 2 : In a cohort study, patients co-infected with COVID-19 and chronic HBV were administered this compound as part of their treatment regimen. The results indicated that the compound helped maintain liver function despite the stress from COVID-19 infection, with no severe hepatic complications reported during hospitalization .

Properties

Molecular Formula

C26H31F3N2O8

Molecular Weight

556.5 g/mol

IUPAC Name

(6R)-10-(methoxymethyl)-9-(3-methoxypropoxy)-3,3-dimethyl-15-oxo-1,2-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-7(12),8,10,13,16-pentaene-16-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H30N2O6.C2HF3O2/c1-24(2)7-6-19-17-11-22(32-9-5-8-30-3)15(14-31-4)10-16(17)20-12-21(27)18(23(28)29)13-25(20)26(19)24;3-2(4,5)1(6)7/h10-13,19H,5-9,14H2,1-4H3,(H,28,29);(H,6,7)/t19-;/m1./s1

InChI Key

FNKBXLBORXIKNP-FSRHSHDFSA-N

Isomeric SMILES

CC1(CC[C@H]2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1(CCC2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.